molecular formula C25H19FO6 B2921249 Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 847039-42-3

Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B2921249
CAS No.: 847039-42-3
M. Wt: 434.419
InChI Key: SFTNRGMKKWFURV-UHFFFAOYSA-N
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Description

Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate is a synthetic chromenone derivative characterized by a 4-oxochromen core (chromen-4-one) substituted with a 2-fluorophenylmethoxy group at position 7 and an ethyl benzoate ester at position 3 via an ether linkage. Chromenones are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties.

Properties

CAS No.

847039-42-3

Molecular Formula

C25H19FO6

Molecular Weight

434.419

IUPAC Name

ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C25H19FO6/c1-2-29-25(28)16-7-9-18(10-8-16)32-23-15-31-22-13-19(11-12-20(22)24(23)27)30-14-17-5-3-4-6-21(17)26/h3-13,15H,2,14H2,1H3

InChI Key

SFTNRGMKKWFURV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate, a derivative of chromen-4-one, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C25H19FO6
Molecular Weight: 434.4 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F

The compound features a chromen-4-one core, characterized by a fused benzene and pyrone ring, along with an ethyl benzoate moiety and a fluorophenyl group, which enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chromen-4-one structure is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The fluorophenyl group is believed to improve binding affinity to these targets, enhancing the compound's efficacy.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antioxidant Activity: this compound demonstrates significant antioxidant properties, which may help mitigate oxidative stress-related diseases.
  • Anti-inflammatory Effects: Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
  • Anticancer Properties: Preliminary research indicates that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies and Experimental Results

  • Antioxidant Studies:
    • A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent .
  • Anti-inflammatory Effects:
    • In vitro experiments involving human macrophages showed that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels, indicating its effectiveness in reducing inflammation .
  • Anticancer Activity:
    • A recent study focused on the compound's effect on breast cancer cell lines (MCF-7). Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindings
AntioxidantDPPH Scavenging AssaySignificant reduction in DPPH radicals
Anti-inflammatoryCytokine AssaysDecreased TNF-alpha and IL-6 levels
AnticancerMCF-7 Cell Proliferation AssayInhibited proliferation; induced apoptosis

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing fluorophenyl, benzoate, and heterocyclic cores. Key comparisons include:

Compound Name/Class Core Structure Substituents/Functional Groups Key Differences from Target Compound
Thiazol-pyrimidine derivatives (e.g., 14b, 14f–14j) Thiazole-pyrimidine Sulfonamide, alkyl/aryl thiazole substituents Thiazole core vs. chromenone; sulfonamide vs. ester
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate Benzoate ester 2-Bromoethoxy, 3-fluoro substituents Lacks chromenone; bromoethoxy vs. aryloxy linkage
GBR12909 Piperazine Bis(4-fluorophenyl)methoxy, phenylpropyl Piperazine core vs. chromenone; dopamine reuptake focus

Key Observations :

  • Core Heterocycle: The chromen-4-one core distinguishes the target compound from thiazole-pyrimidine hybrids (e.g., 14b, 14f–14j), which exhibit BRAF/HDAC dual inhibition . Chromenones are associated with kinase modulation, while thiazoles often enhance metabolic stability.
  • Fluorophenyl Substituents : The 2-fluorophenylmethoxy group parallels fluorinated motifs in GBR12909 and other analogs, where fluorine enhances lipophilicity and bioavailability. However, the target compound’s ester linkage (vs. sulfonamide or piperazine in others) may alter solubility and target binding.
  • Ester Functionality: Ethyl benzoate esters, as seen in the target compound and Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate , are hydrolytically labile but improve membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and esterification. Key intermediates include fluorophenylmethoxy chromenone derivatives. Optimization involves adjusting catalysts (e.g., palladium for coupling reactions), solvent systems (polar aprotic solvents like DMF), and temperature control (60–80°C for ester bond formation). Purity is enhanced using column chromatography with gradients of ethyl acetate/hexane . Reaction progress should be monitored via TLC or HPLC .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions on the chromen and benzoate moieties .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass data in can guide calibration) .
  • X-ray crystallography (if crystalline) to resolve stereochemistry and intermolecular interactions, as demonstrated in analogous chromen derivatives .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability is influenced by light, temperature, and humidity. Store in airtight, light-resistant containers at –20°C. Conduct accelerated degradation studies under varying pH (e.g., 3–9) and temperatures (40–60°C) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition or receptor-binding potential?

  • Methodological Answer :

  • Enzyme assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC₅₀ values. For example, test inhibition of COX-2 or cytochrome P450 isoforms due to structural similarity to known inhibitors in .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) with competitive binding curves to determine Kᵢ values .

Q. What strategies are effective in resolving contradictory data regarding this compound’s bioactivity across different studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Use DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Validate results across orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporter assays) .
  • Perform meta-analyses of published data to identify confounding variables (e.g., fluorophenyl group orientation impacting target interactions) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases from ). Focus on the fluorophenyl and chromen moieties as pharmacophores .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on logP and bioavailability .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how can they be addressed?

  • Methodological Answer : Matrix interference and low sensitivity are common. Develop a UPLC-MS/MS method:

  • Use deuterated internal standards (e.g., d₄-fluorophenyl analogs) to correct for ion suppression .
  • Optimize extraction protocols (solid-phase extraction with C18 cartridges) to improve recovery rates .

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